O-benzyl-L-serine
Overview
Description
O-BENZYL-l-SERINE, also known as (S)-2-Amino-3-benzyloxypropionic acid, is a derivative of the amino acid serine. It is characterized by the presence of a benzyl group attached to the oxygen atom of the serine molecule. This compound has a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-BENZYL-l-SERINE can be synthesized through several methods. One common approach involves the resolution of N-formyl-O-benzyl-DL-serine using selective solubilization. This method provides a more convenient and cost-effective route to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solution phase peptide synthesis. The compound is typically obtained in high purity (≥99.0%) and is available in powder form .
Chemical Reactions Analysis
Types of Reactions: O-BENZYL-l-SERINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted serine derivatives .
Scientific Research Applications
O-BENZYL-l-SERINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-BENZYL-l-SERINE involves its interaction with specific molecular targets and pathways. It is known to inhibit the alanine serine cysteine transporters (ASCT), which play a role in regulating the synaptic concentration of D-serine. This inhibition affects the activation of N-methyl-D-aspartate receptors (NMDARs) and influences synaptic plasticity and neurotransmission .
Comparison with Similar Compounds
O-Benzyl-D-serine: Similar in structure but differs in the stereochemistry of the serine moiety.
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Contains an additional tert-butoxycarbonyl protecting group.
L-Serine benzyl ester hydrochloride: A benzyl ester derivative of serine.
Uniqueness: O-BENZYL-l-SERINE is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit ASCT and influence NMDAR activity sets it apart from other serine derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30916-68-8 | |
Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20884107 | |
Record name | L-Serine, O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-96-9 | |
Record name | O-Benzyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Serine, O-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Serine, O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of O-benzyl-L-serine?
A1: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from its structure:
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers.
- Infrared Spectroscopy: Used to analyze the molecular structure and conformation of poly-O-benzyl-L-serine, particularly its β-structure. [, ]
- Circular Dichroism (CD): Employed to study the conformation of peptides containing this compound. []
- 13C Nuclear Magnetic Resonance (13C-NMR): Applied to investigate the conformation of peptides incorporating this compound. []
Q3: What is known about the material properties of poly-O-benzyl-L-serine?
A3: Research indicates that poly-O-benzyl-L-serine exhibits interesting material properties:
- Crystalline Structure: Similar to silk sericin, showing both random coil and anti-parallel β-sheet structures depending on preparation methods. [, , ]
- Thermal Properties: Displays thermal behavior comparable to silk sericin. []
- Film Formation: Can be processed into films with varying thicknesses through techniques like vapor deposition. []
Q4: How is this compound typically synthesized?
A4: Several synthetic routes have been explored:
- Enzymatic Resolution: Resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase. []
- Resolution without Resolving Agents: Separation of enantiomers from the Wunsch–Furst resolution mixture using selective solubilization. []
- Cesium Salt Method: Preparation from N-tert-butyloxycarbonyl-amino acid followed by deprotection. []
Q5: What are the main applications of this compound?
A5: this compound serves as a versatile building block in various research areas:
- Peptide Synthesis: Commonly used as a protected form of serine in peptide synthesis, as demonstrated in the creation of actinomycin analogs, secretin fragments, and apolipoprotein C-I. [, , ]
- Model Compound: Serves as a model for silk sericin due to similarities in structure and properties. [, ]
- Polymer Synthesis: Polymerized to create poly(α-hydroxy acids) with potential applications in drug delivery and tissue engineering due to their degradability, water solubility, and cell compatibility. []
- Synthesis of Biologically Active Compounds: Utilized in the preparation of uridine derivatives as UDP-glucuronosyltransferase inhibitors. []
Q6: Can this compound be used to synthesize polymers other than poly(α-hydroxy acids)?
A6: Yes, this compound can be polymerized to form other polymers:
- Poly-O-benzyl-L-serine: Synthesized and investigated for its conformational properties in solution. [, , , , ]
- Copolymers: Used in the synthesis of copolymers with other amino acids, such as γ-benzyl-L-glutamate, to study their conformational behavior. [, ]
Q7: Are there any examples of this compound being used in the development of therapeutic agents?
A7: Yes, research highlights its potential in this field:
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